
1-(4-Ethoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS. It belongs to the class of aromatic thiols, characterized by the presence of a thiol group (-SH) attached to an aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides, sulfinic acids, and sulfonic acids. Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can further oxidize thiols to sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products Formed:
Disulfides: Formed from the oxidation of thiols.
Sulfonic Acids: Formed from the oxidation of thiols with strong oxidizing agents.
Thioethers (Sulfides): Formed from the nucleophilic substitution of thiols with alkyl halides.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)ethane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)ethane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The thiol group (-SH) can be deprotonated to form a thiolate ion (RS-), which is a strong nucleophile. This thiolate ion can participate in various chemical reactions, including the formation of disulfide bonds and thioethers . In biological systems, thiols can interact with proteins and enzymes, influencing their structure and activity through the formation and reduction of disulfide bonds .
Comparación Con Compuestos Similares
- Thiophenol (C6H5SH)
- 4-Methylthiophenol (C7H8S)
- 4-Methoxythiophenol (C7H8OS)
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3 |
Clave InChI |
PPYQOOYZGLSIOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
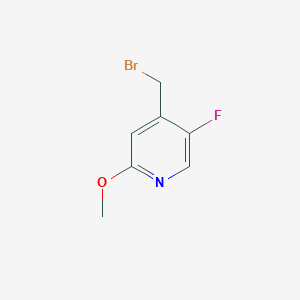

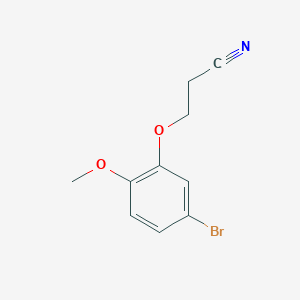

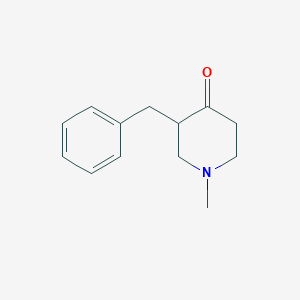
![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
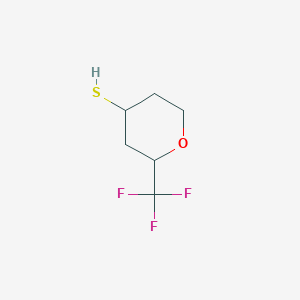
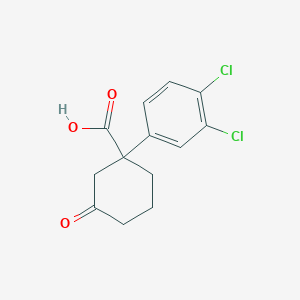
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
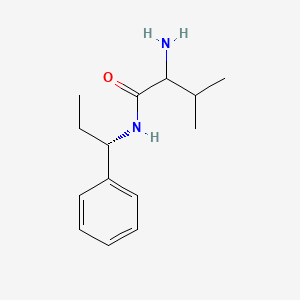
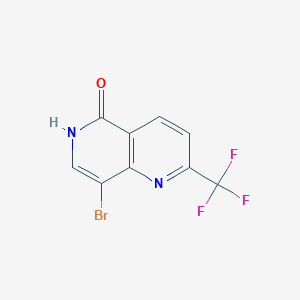
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)
